4-(Dimethylamino)chalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

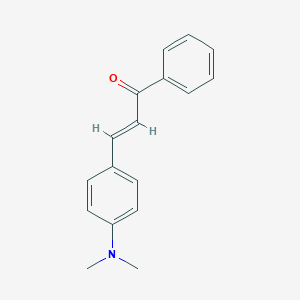

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)chalcone

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)chalcone, a fluorescent molecule with applications in materials science and pharmaceutical research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data analysis, and workflow visualizations.

Synthesis of this compound via Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (4-dimethylaminobenzaldehyde) that lacks an alpha-hydrogen.[3][4]

The reaction proceeds through an aldol condensation followed by a dehydration step, yielding the α,β-unsaturated ketone structure characteristic of chalcones.[4] The general reaction scheme is as follows:

Acetophenone + 4-Dimethylaminobenzaldehyde → this compound

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

4-Dimethylaminobenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10-60%)[5]

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of acetophenone and 4-dimethylaminobenzaldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.[3]

-

Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly add the sodium hydroxide solution dropwise to the stirred mixture over a period of 15-20 minutes.[4][5]

-

Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often an indicator of product formation. Reaction times can vary from 2 to 48 hours depending on the specific conditions.[3][6]

-

Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral.[4]

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected solid with cold water to remove any inorganic impurities.[4]

-

Purification: The crude product can be further purified by recrystallization, typically from ethanol, to yield the final this compound product.[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Table 1: ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 3.008 - 3.010 |

| Aromatic Protons | 6.672 - 7.997 |

| -CH=CH- (trans) | 7.328 (d, J=15.5Hz), 7.788 (d, J=15.5Hz) |

Note: Data compiled from CDCl₃ as solvent.[9]

Table 2: IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | ~1627 |

| C=C Stretch (Aromatic) | ~1526 |

| C-N Stretch | ~1179 |

| C-H Stretch | ~2905 |

Note: Data is for a similar chalcone derivative and may vary slightly.

Table 3: UV-Vis Spectral Data

| Electronic Transition | λ_max (nm) |

| n → π | ~422 |

| π → π | ~275, ~309 |

Note: Data is for a similar chalcone derivative and may vary slightly.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇NO |

| Molecular Weight | 251.32 g/mol |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the proton environment of the molecule.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, C=C, C-N).

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or DMF) to a known concentration.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

-

Analysis: Determine the wavelength of maximum absorbance (λ_max) for the electronic transitions.

2.2.4. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion).

-

Data Acquisition: Obtain the mass spectrum.

-

Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. jetir.org [jetir.org]

- 8. rsc.org [rsc.org]

- 9. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Properties of 4-(Dimethylamino)chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)chalcone is an organic compound belonging to the chalcone family, which are precursors to flavonoids and other important biological molecules.[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a strong electron-donating dimethylamino group (-N(CH₃)₂) at the para-position of one aromatic ring gives rise to unique and potent photophysical properties, primarily driven by an efficient intramolecular charge transfer (ICT) mechanism.[2][3] These characteristics make this compound and its derivatives highly valuable as fluorescent probes for studying molecular environments and as scaffolds in the development of new therapeutic agents.[4] This guide provides a comprehensive overview of its key spectroscopic properties, supported by experimental data and detailed analytical protocols.

Synthesis and Characterization Workflow

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an appropriate substituted acetophenone and a substituted benzaldehyde.[1][5] The resulting product is then purified and subjected to a suite of spectroscopic techniques to confirm its structure and purity.

Electronic Spectroscopy

The electronic properties of this compound are dominated by a strong "push-pull" system, where the dimethylamino group acts as an electron donor and the carbonyl group acts as an electron acceptor. This leads to significant intramolecular charge transfer (ICT) upon photoexcitation.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of chalcones typically displays two main absorption bands. For this compound, these correspond to the π → π* transition of the conjugated system and an n → π* transition associated with the carbonyl group.[6] The strong ICT character results in a long-wavelength absorption band that is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[7] In polar solvents, the more polar excited state is stabilized, leading to a bathochromic (red) shift in the absorption maximum.

Table 1: UV-Vis Absorption Data for this compound Derivatives in Various Solvents

| Compound Family | Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)chalcones | DMSO | 412 - 431 | π → π* / ICT | [4] |

| Thiophene Analogue | Ethanol | 422 | n → π* | |

| Thiophene Analogue | Ethanol | 275, 309 | π → π* |

| General Chalcones | Ethanol | 292, 362 | π → π, n → π |[6] |

Fluorescence Spectroscopy

The presence of the 4-dimethylamino group confers strong fluorescent properties. These compounds typically exhibit a large Stokes shift (the difference between the absorption and emission maxima), which is advantageous for applications in bioimaging by minimizing self-absorption.[8] The fluorescence is also highly sensitive to the environment; emission is often quenched in aqueous media but can be recovered or enhanced in nonpolar environments, such as when bound to proteins or detergents.[9]

Table 2: Fluorescence Emission Data for this compound Derivatives

| Compound Family | Solvent | λem (nm) | Stokes Shift (Δλ, nm) | Key Feature | Reference |

|---|---|---|---|---|---|

| 4-(Dimethylamino)chalcones | DMSO | 512 - 567 | 93 - 139 | Mega-Stokes Shift | [4][8] |

| This compound | Benzene | ~500 | - | Emission in non-polar solvent | [9] |

| this compound | Ethanol | ~575 | - | Red-shifted in polar protic solvent |[9] |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides clear evidence for the α,β-unsaturated ketone core structure.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~2905 | C-H Stretch | Aliphatic (Methyl) | |

| 1627 - 1670 | C=O Stretch | α,β-Unsaturated Ketone | [10] |

| 1525 - 1606 | C=C Stretch | Alkene & Aromatic | [10] |

| ~1179 | C-N Stretch | Aromatic Amine | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals for the vinylic protons (Hα and Hβ) and the aromatic protons. The large coupling constant (J ≈ 15.5 Hz) between the vinylic protons confirms the trans (E) configuration of the double bond.[11][12]

Table 4: ¹H NMR Chemical Shift Data for trans-4-(Dimethylamino)chalcone in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic (Ring A, ortho to C=O) | ~7.99 | m | - | [11] |

| Hβ (vinylic) | ~7.79 | d | 15.5 | [2][11] |

| Aromatic (Ring A, meta/para) | 7.47 - 7.54 | m | - | [11] |

| Hα (vinylic) | ~7.33 | d | 15.5 | [2][11] |

| Aromatic (Ring B, ortho to CH) | ~7.50-7.60 | m | - | [2] |

| Aromatic (Ring B, ortho to NMe₂) | ~6.67 | d | - | [11] |

| -N(CH₃)₂ | ~3.01 | s | - |[11] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, with the carbonyl carbon appearing significantly downfield.

Table 5: Key ¹³C NMR Chemical Shifts for Chalcones

| Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carbonyl) | 186 - 197 | [1] |

| Cβ (vinylic) | 137 - 146 | [1] |

| Cα (vinylic) | ~128 | [1] |

| Aromatic Carbons | 110 - 155 | [1][13] |

| -N(CH₃)₂ | ~40 | (Typical range) |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Table 6: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₇NO | [14] |

| Molecular Weight | 251.32 g/mol | |

| [M]⁺ (Molecular Ion) | 251 | [11] |

| Key Fragments (m/z) | 250, 234, 222, 174 |[11][14] |

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation[1][8]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-dimethylaminobenzaldehyde and acetophenone in 15-20 mL of ethanol with stirring at room temperature.

-

Base Addition: Slowly add a catalytic amount of a strong base (e.g., 1-2 mL of 40% aqueous NaOH) to the stirred solution.

-

Reaction: Continue stirring at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

-

Isolation: Pour the reaction mixture into ice-cold water.

-

Neutralization: Acidify the mixture with dilute HCl to precipitate the product completely.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified chalcone. Dry the crystals before characterization.

Protocol 2: UV-Visible Spectroscopy[7][17]

-

Sample Preparation: Prepare a stock solution of the purified chalcone in a UV-grade solvent (e.g., ethanol or DMSO). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum across the desired wavelength range (typically 200-600 nm for chalcones).

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum. Identify the wavelength of maximum absorbance (λmax).

Protocol 3: Fluorescence Spectroscopy[4][18]

-

Sample Preparation: Prepare a dilute solution of the chalcone (typically in the micromolar range, e.g., 1-10 µM) in a spectroscopic grade solvent using a quartz cuvette.

-

Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Parameter Setting: Set the excitation wavelength to the λmax value obtained from the UV-Vis spectrum. Set the desired emission wavelength range (e.g., 450-700 nm). Adjust excitation and emission slit widths to optimize the signal-to-noise ratio.

-

Data Acquisition: Record the fluorescence emission spectrum of the sample.

-

Solvent Blank: Record the spectrum of the pure solvent under the same conditions to check for background fluorescence or Raman scattering peaks.

Protocol 4: FT-IR Spectroscopy[15][17]

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, purified chalcone sample with ~100 mg of anhydrous, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and record a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer.

-

Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands.

Protocol 5: NMR Spectroscopy[1][19]

-

Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. If required, subsequently acquire the ¹³C NMR and other relevant 2D spectra (e.g., COSY, HSQC).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum and assign the peaks.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1030-27-9 | Benchchem [benchchem.com]

- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijrpas.com [ijrpas.com]

- 7. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. jetir.org [jetir.org]

- 11. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Dimethylamino)chalcone derivatives and their synthesis

An In-depth Technical Guide to 4-(Dimethylamino)chalcone Derivatives: Synthesis and Applications

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure serves as a versatile scaffold in medicinal chemistry due to its straightforward synthesis and the wide array of biological activities its derivatives exhibit.[1][2] The presence of the reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–) is largely responsible for their pharmacological significance.[3][4]

Among the various substituted chalcones, this compound derivatives have garnered significant attention. The incorporation of the electron-donating dimethylamino group onto one of the aryl rings can significantly influence the molecule's electronic properties and, consequently, its biological activity.[5] These derivatives have been extensively studied for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound derivatives for researchers and professionals in drug development.

Synthesis of this compound Derivatives

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[8] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[9] For the synthesis of this compound derivatives, this typically involves the reaction of a substituted acetophenone with 4-(dimethylamino)benzaldehyde.

The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone.[9] The choice of base (commonly NaOH or KOH) and solvent (typically ethanol) is crucial for optimizing reaction conditions and yield.[8][10] Yields can be excellent, with some protocols reporting over 80%.[11]

Data Presentation

Table 1: Synthesis of Representative this compound Derivatives

| Compound ID | Acetophenone Derivative | Aldehyde Derivative | Yield (%) | Reference |

| 1 | Acetophenone | 4-(Dimethylamino)benzaldehyde | 80.4 | [11] |

| 2 | 4-Nitroacetophenone | 4-(Dimethylamino)benzaldehyde | - | [12] |

| 3 | 2-Acetylthiophene | 4-(Dimethylamino)benzaldehyde | 80 | |

| 4 | 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | - | [7] |

| 5 | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | 4-(Dimethylamino)benzaldehyde | Good | [13] |

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Table 2: Spectroscopic Data for Representative this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| trans-4-(Dimethylamino)chalcone | 7.99 (d), 7.78 (d), 7.54-7.47 (m), 7.32 (d), 6.67 (d), 3.01 (s) | - | - | [14] |

| (E)-3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3j) | 8.38-8.31 (m, 2H), 8.15-8.09 (m, 2H), 7.82 (d, 1H), 7.58-7.54 (m, 2H), 7.27 (d, 1H), 6.73-6.69 (m, 2H) | 188.9, 152.3, 149.6, 147.8, 144.2, 130.9, 129.1, 123.7, 122.2, 116.0, 111.9, 40.2 | - | [12] |

| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | - | - | 1626 (C=O), 1525 (C=C), 1178 (C-N), 703 (C-S) | |

| 4-(Dimethylamino)-2'-hydroxychalcone | - | - | - | [15] |

Table 3: Biological Activity of Selected this compound Derivatives

| Compound | Activity Type | Target/Model | Result (IC₅₀ / Zone of Inhibition) | Reference |

| Amino Chalcone Derivative 13e | Anticancer | MGC-803, HCT-116, MCF-7 cells | IC₅₀: 1.52 µM, 1.83 µM, 2.54 µM | [16] |

| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Anti-inflammatory | RAW 264.7 macrophages (NO production) | Submicromolar IC₅₀ | [17] |

| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (3) | Antibacterial | Staphylococcus aureus | 1000 µg/mL (Clinically irrelevant) | [7] |

| Chalcone-imidazole hybrid (29) | Anticancer | HCT116, MCF-7, 143B cells | IC₅₀: 0.597–19.995 µM | [18] |

Experimental Protocols

Protocol 1: General Synthesis of this compound via Claisen-Schmidt Condensation

This protocol details a conventional method for synthesizing chalcones using a base-catalyzed reaction in an alcohol solvent.[9][10]

Materials and Reagents:

-

Substituted Acetophenone (1.0 eq)

-

4-(Dimethylamino)benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 30-50 mL of ethanol with stirring.[8][9]

-

Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise, maintaining the temperature below 25°C.[8][9]

-

Reaction: After the base addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g). Acidify the mixture with dilute HCl until the pH is neutral to precipitate the product.[9][19]

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove inorganic impurities.[10] The product can be further purified by recrystallization from a suitable solvent, typically 95% ethanol.[20]

Protocol 2: General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[16]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action & Structure-Activity Relationship

The biological activity of chalcones is deeply connected to their structure. The α,β-unsaturated ketone moiety acts as a Michael acceptor, allowing for covalent interaction with nucleophilic residues (like cysteine) in target proteins.[5]

The 4-dimethylamino group on ring B is a strong electron-donating group. This property can significantly influence the molecule's activity. For instance, in anti-inflammatory studies, it was found that a strong electron-donating group like 4-dimethylamino on the B ring could decrease the stability of glutathione (GSH) adducts, potentially lowering the potency compared to derivatives with other substituents.[5] However, in the context of anticancer activity, this group can be part of a pharmacophore that enhances cytotoxicity against specific cancer cell lines.[16] The overall activity is a complex interplay between the electronic effects of substituents and the specific biological target.

Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered through various signaling pathways, including the activation of caspases, which are key executioner proteins in the apoptotic cascade.[21]

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is readily achievable through the robust Claisen-Schmidt condensation, allowing for the generation of diverse chemical libraries for screening. The data clearly indicates that substitutions on the chalcone scaffold significantly impact their therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. Future work will likely focus on optimizing the structure-activity relationships to develop more potent and selective drug candidates, and further elucidating their precise molecular mechanisms of action.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. japsonline.com [japsonline.com]

- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 5. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, reactions and application of chalcones: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]

- 12. scielo.br [scielo.br]

- 13. scienceopen.com [scienceopen.com]

- 14. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. rsc.org [rsc.org]

- 21. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 4-(Dimethylamino)chalcone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the chalcone scaffold, a class of compounds characterized by an open-chain flavonoid structure. Among these, 4-(Dimethylamino)chalcone and its analogues have emerged as a particularly promising group, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound Analogues

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation .[1][2][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[3] In the context of this compound analogues, this typically involves the reaction of 4-dimethylaminoacetophenone with various aromatic or heteroaromatic aldehydes. The simplicity and versatility of this method allow for the generation of a diverse library of chalcone derivatives for biological screening.[4]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of this compound analogues against a variety of human cancer cell lines.[4][5][6] The mechanism of their cytotoxic effects is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]

Quantitative Anticancer Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A summary of reported IC50 values for various this compound analogues against different cancer cell lines is presented below.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-chalcone derivative 5a | HCT116 (Colon) | 18.10 ± 2.51 | [5] |

| A549 (Lung) | 41.99 ± 7.64 | [5] | |

| MCF7 (Breast) | 7.87 ± 2.54 | [5] | |

| Bis-chalcone derivative 5b | MCF7 (Breast) | 4.05 ± 0.96 | [5] |

| Bis-chalcone derivative 9a | HCT116 (Colon) | 17.14 ± 0.66 | [5] |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | Not specified, but noted as having the highest cytotoxicity | [6] |

| Chalcone-sulfonamide derivative 4 | MCF-7 (Breast) | More potent than Tamoxifen | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[5][8]

Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the chalcone analogues for a defined period (e.g., 48 hours).[5] A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin or etoposide) are included.[5][8]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow formazan crystal formation.

-

Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

This compound analogues have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[1]

Caption: Anticancer mechanism of this compound analogues.

Anti-inflammatory Activity

Chalcone derivatives, including those with a 4-(dimethylamino) substituent, have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Key Molecular Targets

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Several this compound analogues have been shown to downregulate iNOS expression and inhibit NO production.[9][10]

-

Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some chalcones exhibit inhibitory effects on COX enzymes.[11]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. This compound has been reported to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[1]

Quantitative Anti-inflammatory Data

| Compound/Analogue | Assay | Activity | Reference |

| 4-Dimethylamino-3',4'-dimethoxychalcone (CH11) | Inhibition of iNOS protein expression and nitrite production | More effective than Tiron | [9] |

| Carrageenan paw oedema in mice | Exerted anti-inflammatory effects | [9] | |

| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Inhibition of NO and PGE2 production in RAW 264.7 cells | IC50 in the submicromolar range | [10] |

| Carrageenan-induced oedema in mice (25 mg/kg, oral) | Significantly inhibited oedema formation | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.[10][12]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Compound Administration: The test compound (chalcone analogue) is administered orally or intraperitoneally at a specific dose prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Caption: Anti-inflammatory mechanism of this compound analogues.

Antimicrobial Activity

This compound analogues have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[13][14][15] The proposed mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (3) | Staphylococcus aureus (1199B) | 1000 | [13] |

| Fluoro-substituted chalcone 3 | Staphylococcus aureus (ATCC 25925) | Not specified, but showed significant activity | [15] |

| Fluoro-substituted chalcone 4 | Staphylococcus aureus (ATCC 25925) | Not specified, but showed significant activity | [15] |

| Fluoro-substituted chalcone 23 | Staphylococcus aureus (ATCC 25925) | Most active compound | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[14][15]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).[14]

-

Serial Dilutions: The chalcone analogue is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[14]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.

Caption: General experimental workflow for the evaluation of chalcone analogues.

Conclusion

This compound analogues represent a versatile and promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with their potent anticancer, anti-inflammatory, and antimicrobial properties, makes them attractive candidates for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of molecules. Future research should focus on elucidating the precise molecular targets and further optimizing the chalcone scaffold to enhance potency and selectivity, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. This compound | 1030-27-9 | Benchchem [benchchem.com]

- 2. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)chalcone (CAS: 1030-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)chalcone is a synthetic chalcone derivative that has garnered significant scientific interest due to its notable fluorescent properties and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its anticancer and anti-inflammatory potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are provided, along with visualizations of the key signaling pathways it modulates.

Core Properties of this compound

This compound, a yellow crystalline solid, is characterized by the presence of a dimethylamino group on one of its aromatic rings, which significantly influences its electronic and biological properties.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

| Property | Value | Reference |

| CAS Number | 1030-27-9 | [1][2] |

| Molecular Formula | C₁₇H₁₇NO | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| Melting Point | 113-114 °C | [3] |

| Boiling Point | 415.8 °C at 760 mmHg | [2] |

| Density | 1.103 g/cm³ | [2] |

| Appearance | Yellow crystalline solid | [2] |

| LogP (Predicted) | 4.52 | [2] |

| Flash Point | 161.3 °C | [2] |

| Refractive Index | 1.633 | [2] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic), 7.62–7.58 (m, 2H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, β-vinylic), 3.01 (s, 6H, -N(CH₃)₂) | [1][4] |

| IR (KBr) | 1654 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic) | [1] |

| UV-Vis | Electronic transitions n → π* in the region of 422 nm and π→ π* in the regions of 275 nm and 309 nm. | [5] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[6]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Dimethylaminobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-dimethylaminobenzaldehyde and acetophenone in an appropriate volume of ethanol with stirring.

-

Cool the mixture in an ice bath.

-

Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

This chalcone derivative has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] Its anticancer effects are mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.[1]

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound is believed to exert its anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound contributes to its antiproliferative effects.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] This effect is largely mediated through the inhibition of the NF-κB signaling pathway.[1]

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the degradation of IκBα.

Experimental Protocols for Biological Activity Assessment

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with the medium containing various concentrations of the chalcone. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.

Conclusion

This compound is a versatile and promising compound for further research and development. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activities, particularly its anticancer and anti-inflammatory effects, make it a valuable tool for chemical biology and a potential lead compound for drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 5. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crystal Structure of 4-(Dimethylamino)chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)chalcone, a compound of significant interest in medicinal chemistry and materials science. The document outlines the precise crystallographic parameters, details the experimental procedures for its synthesis and structural determination, and explores its biological significance through its interaction with key signaling pathways.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 113931, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables below for clear and easy comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition No. | 113931 |

| Empirical Formula | C₁₇H₁₇NO |

| Formula Weight | 251.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.876(2) |

| b (Å) | 16.034(3) |

| c (Å) | 9.924(2) |

| α (°) | 90 |

| β (°) | 114.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1432.5(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.164 |

| Absorption Coefficient (mm⁻¹) | 0.073 |

| F(000) | 536 |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| O(1)-C(1) | 1.234(2) |

| N(1)-C(10) | 1.359(2) |

| N(1)-C(16) | 1.448(3) |

| N(1)-C(17) | 1.450(3) |

| C(1)-C(2) | 1.482(2) |

| C(1)-C(11) | 1.493(2) |

| C(2)-C(3) | 1.338(2) |

| C(3)-C(4) | 1.468(2) |

Table 3: Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C(10)-N(1)-C(16) | 121.2(2) |

| C(10)-N(1)-C(17) | 121.5(2) |

| C(16)-N(1)-C(17) | 117.3(2) |

| O(1)-C(1)-C(2) | 121.3(2) |

| O(1)-C(1)-C(11) | 120.3(2) |

| C(2)-C(1)-C(11) | 118.4(1) |

| C(3)-C(2)-C(1) | 121.8(2) |

| C(2)-C(3)-C(4) | 127.1(2) |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and acetophenone.

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.

Single-Crystal X-ray Diffraction

High-quality single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol or acetone.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected data is processed to obtain integrated intensities and is corrected for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathway and Logical Relationships

Inhibition of the NF-κB Signaling Pathway

Chalcones, including this compound, have been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines.

Experimental Workflow: this compound as a Fluorescent Probe

This compound exhibits fluorescence, making it a useful tool for various bio-imaging and sensing applications. The following workflow outlines its use as a fluorescent probe for cellular imaging.

References

Unveiling the Electronic Landscape of 4-(Dimethylamino)chalcone: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)chalcone, a derivative of the chalcone backbone, has garnered significant attention in various scientific fields, including materials science and drug discovery, owing to its intriguing photophysical properties. These properties, such as fluorescence and solvatochromism, are intrinsically linked to its electronic structure, particularly the phenomenon of intramolecular charge transfer (ICT). Theoretical and computational studies provide a powerful lens to investigate these electronic characteristics at a molecular level, offering insights that complement and guide experimental work. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, presenting key data, methodologies, and conceptual frameworks for researchers in the field.

The core structure of this compound features a donor-pi-acceptor (D-π-A) arrangement, where the dimethylamino group acts as a potent electron donor, the phenyl group and the enone bridge constitute the π-conjugated system, and the carbonyl group serves as the electron acceptor. This architecture is fundamental to its electronic behavior, especially upon photoexcitation.

Data Presentation: Quantum Chemical Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in quantifying the electronic properties of this compound. The following tables summarize key quantitative data obtained from various computational studies. These parameters are crucial for understanding the molecule's reactivity, stability, and optical properties.

| Parameter | Value (eV) | Description |

| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. |

| ELUMO | -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 to 3.5 | The difference between ELUMO and EHOMO. A key indicator of chemical reactivity and the energy of the lowest electronic transition. |

Table 1: Frontier Molecular Orbital Energies

| State | Dipole Moment (Debye) | Description |

| Ground State (μg) | ~6-8 | The dipole moment of the molecule in its lowest energy state. |

| Excited State (μe) | ~15-25 | The dipole moment upon electronic excitation. A significant increase from the ground state indicates a substantial charge redistribution, characteristic of an ICT state. |

Table 2: Ground and Excited State Dipole Moments

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~3.0 - 3.5 | > 1.0 | HOMO → LUMO |

Table 3: Calculated Electronic Transitions (TD-DFT)

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic structure follows a systematic computational workflow. The methodologies detailed below are representative of the common practices in the field.

Computational Methodology

A robust theoretical study of this compound typically involves the following steps:

-

Geometry Optimization: The molecular geometry of the ground state is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

-

Method: Density Functional Theory (DFT) is the most common method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.

-

Basis Set: The 6-311G(d,p) or a larger basis set is typically employed to provide a good description of the electronic distribution.

-

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical parameter for assessing chemical reactivity and electronic excitation.

-

Excited State Calculations: To understand the photophysical properties, the excited states of the molecule are investigated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

-

Solvent Effects: To simulate more realistic conditions, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).

-

-

Dipole Moment Calculations: The dipole moments of the ground and excited states are calculated to quantify the extent of charge separation in these states. A significant increase in the dipole moment upon excitation is a hallmark of an ICT process.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[1]

-

Reactants: 4-(Dimethylamino)benzaldehyde and acetophenone are used as the starting materials.

-

Catalyst: A base, such as sodium hydroxide or potassium hydroxide, is used to catalyze the reaction.

-

Solvent: A polar protic solvent, typically ethanol or methanol, is used as the reaction medium.

-

Procedure: The aldehyde and ketone are dissolved in the solvent, and the base is added dropwise with stirring. The reaction mixture is stirred at room temperature or with gentle heating until the product precipitates.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

The following diagrams illustrate key conceptual and methodological aspects of the theoretical study of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)chalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry and drug development.[1] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, makes them attractive scaffolds for novel therapeutic agents.[1][2] The Claisen-Schmidt condensation provides a straightforward and versatile method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1]

This document provides detailed application notes and experimental protocols for the synthesis of a specific chalcone, 4-(Dimethylamino)chalcone, a compound with applications as a fluorescent probe and as a building block for various biologically active molecules.[3]

Reaction and Mechanism

The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 4-(Dimethylamino)benzaldehyde and acetophenone. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH), in an alcohol solvent.[1]

The mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-(Dimethylamino)benzaldehyde. The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for this compound synthesis.

Experimental Protocols

Two representative protocols are provided: a traditional method using a solvent and a solvent-free "green" chemistry approach.

Protocol 1: Classical Synthesis in Ethanol

This widely used method employs ethanol as a solvent and aqueous sodium hydroxide as the catalyst.[1]

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-(Dimethylamino)benzaldehyde and acetophenone in a suitable volume of 95% ethanol.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the stirred mixture.[4]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow precipitate indicates product formation.[4]

-

After the reaction is complete (typically 2-4 hours), pour the mixture into a beaker containing ice-cold water.[4]

-

Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from 95% ethanol to obtain pure yellow crystals of this compound.[4]

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This method avoids the use of organic solvents, making it a more environmentally friendly option.[4]

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Acetophenone

-

Solid Sodium Hydroxide (NaOH) pellets

-

Mortar and pestle

-

Distilled water

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Place equimolar amounts of 4-(Dimethylamino)benzaldehyde and acetophenone in a mortar.[4]

-

Add one pellet of solid NaOH (approximately 0.2 g).[4]

-

Grind the mixture vigorously with a pestle. The mixture will typically form a yellow paste.[4]

-

Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.[4]

-

Transfer the paste to a beaker and add cold distilled water to solidify the product.

-

Isolate the crude chalcone by suction filtration and wash thoroughly with water.[4]

-

The crude product is often of sufficient purity. For higher purity, it can be recrystallized from 95% ethanol.[4]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

Caption: A logical workflow for the synthesis and purification of this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO[5] |

| Molecular Weight | 251.32 g/mol [5] |

| Appearance | Yellow powder/crystals[3] |

| Melting Point | 114-116 °C |

| ¹H NMR (CDCl₃, δ) | 7.99 (d, 2H), 7.78 (d, 1H, J=15.5 Hz), 7.54-7.47 (m, 3H), 7.33 (d, 1H, J=15.5 Hz), 6.67 (d, 2H), 3.01 (s, 6H)[6] |

| ¹³C NMR (CDCl₃, δ) | 190.5, 152.0, 145.1, 138.4, 132.4, 130.3, 128.5, 128.3, 122.5, 119.3, 111.8, 40.1 |

| IR (KBr, cm⁻¹) | ~1650 (C=O stretching), ~1590 (C=C stretching), ~1180 (C-N stretching)[7] |

| UV-Vis (EtOH, λmax) | ~422 nm (n → π), ~275 nm (π → π) |

Comparative Data of Synthesis Protocols

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Classical Method | 10% aq. NaOH | Ethanol | 2-4 hours | 75-90% | [2] |

| Solvent-Free Method | Solid NaOH | None | 10-15 minutes | >90% | [4] |

| Micellar Synthesis | NaOH | CTAB/H₂O | 24 hours | High | [8][9] |

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to researchers in drug development due to their diverse biological activities.

-

Anticancer Properties: Chalcones are known to exhibit cytotoxic activity against various cancer cell lines.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins, potentially disrupting cellular signaling pathways.[1]

-

Anti-inflammatory Activity: Certain dimethylamino-chalcone derivatives have shown potent inhibitory effects on nitric oxide synthase, a key enzyme in the inflammatory process.[10]

-

Antimicrobial and Antifungal Activity: Chalcone derivatives have demonstrated considerable activity against both bacteria and fungi.[11]

-

Neuroprotective Agents: Novel derivatives of dimethylamino chalcone are being investigated as multifunctional agents for the treatment of Alzheimer's disease, showing potential as Aβ aggregation inhibitors and acetylcholinesterase inhibitors.[12]

-

Fluorescent Probes: The fluorescent properties of this compound make it a useful tool for studying the structure of molecules like fatty acids and for detecting pH in biological systems.[3]

Caption: Chalcone derivatives can inhibit key kinases (e.g., MEK) in signaling pathways.[1]

Conclusion

The Claisen-Schmidt condensation is a robust and efficient method for the synthesis of this compound. The protocols outlined, along with the provided data and application notes, offer a comprehensive guide for researchers in academia and industry. The versatility of the chalcone scaffold, coupled with the ease of synthesis, ensures its continued importance in the discovery and development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]